4,5-Dimethyl-6-(oxolan-3-yloxy)pyrimidine
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Overview
Description
4,5-Dimethyl-6-(oxolan-3-yloxy)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features two methyl groups at positions 4 and 5, and an oxolan-3-yloxy group at position 6, making it a unique derivative of pyrimidine.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biochemical pathways, including nucleotide synthesis and various signaling pathways .
Result of Action
The effects of pyrimidine derivatives can vary widely depending on their specific targets and modes of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly affect the action of many compounds .
Preparation Methods
The synthesis of 4,5-Dimethyl-6-(oxolan-3-yloxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethylpyrimidine and oxolane-3-ol.
Reaction Conditions: The oxolane-3-ol is reacted with 4,5-dimethylpyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
4,5-Dimethyl-6-(oxolan-3-yloxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxolan-3-yloxy group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolan-3-yloxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reactions are often carried out in solvents like DMF or DMSO under controlled temperatures.
Scientific Research Applications
4,5-Dimethyl-6-(oxolan-3-yloxy)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving pyrimidine metabolism.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Comparison with Similar Compounds
4,5-Dimethyl-6-(oxolan-3-yloxy)pyrimidine can be compared with other pyrimidine derivatives:
Similar Compounds: Examples include 4,5-dimethylpyrimidine, 6-methoxypyrimidine, and 4,5-dimethyl-6-hydroxypyrimidine.
Uniqueness: The presence of the oxolan-3-yloxy group at position 6 distinguishes it from other pyrimidine derivatives, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
4,5-dimethyl-6-(oxolan-3-yloxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-8(2)11-6-12-10(7)14-9-3-4-13-5-9/h6,9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONCPHXCHCBUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OC2CCOC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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